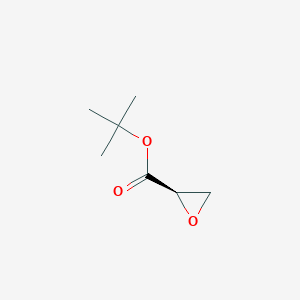
(R)-tert-Butyl oxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl oxirane-2-carboxylate is a chiral epoxide compound with a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl oxirane-2-carboxylate typically involves the epoxidation of an appropriate alkene precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst.
Industrial Production Methods: In an industrial setting, the production of ®-tert-Butyl oxirane-2-carboxylate may involve continuous flow processes to ensure consistent quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: ®-tert-Butyl oxirane-2-carboxylate undergoes various chemical reactions, including:
Ring-opening reactions: These can be catalyzed by acids, bases, or nucleophiles, leading to the formation of β-hydroxy esters.
Substitution reactions: The epoxide ring can be opened by nucleophiles such as amines or thiols, resulting in the formation of substituted products.
Reduction reactions: The compound can be reduced to form the corresponding diol.
Common Reagents and Conditions:
Acid-catalyzed ring-opening: Uses acids like sulfuric acid or hydrochloric acid.
Base-catalyzed ring-opening: Employs bases such as sodium hydroxide or potassium tert-butoxide.
Nucleophilic ring-opening: Utilizes nucleophiles like amines, thiols, or alcohols.
Major Products Formed:
β-Hydroxy esters: Formed from ring-opening reactions.
Substituted alcohols or amines: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
®-tert-Butyl oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of polymers and resins due to its reactive epoxide group.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl oxirane-2-carboxylate involves the reactivity of the epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or catalyst used.
Comparaison Avec Des Composés Similaires
- ®-Ethyl oxirane-2-carboxylate
- ®-Methyl oxirane-2-carboxylate
- ®-Phenyl oxirane-2-carboxylate
Comparison: ®-tert-Butyl oxirane-2-carboxylate is unique due to its bulky tert-butyl ester group, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it may offer different steric and electronic properties, making it suitable for specific applications where these factors are crucial.
Propriétés
Formule moléculaire |
C7H12O3 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
tert-butyl (2R)-oxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3/t5-/m1/s1 |
Clé InChI |
DPZMUWXOAMOYDT-RXMQYKEDSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H]1CO1 |
SMILES canonique |
CC(C)(C)OC(=O)C1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


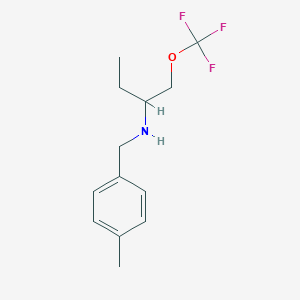
![7-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11758733.png)
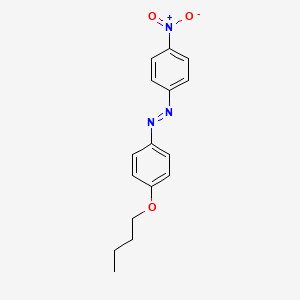
![[Isopropyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11758756.png)
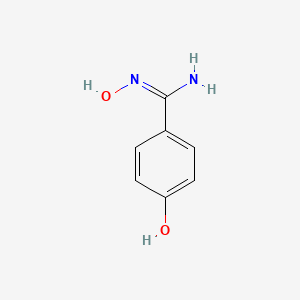
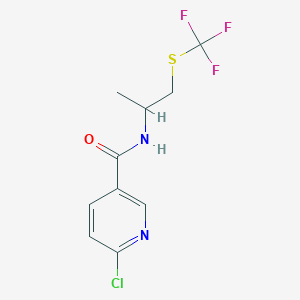
![(2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide](/img/structure/B11758773.png)
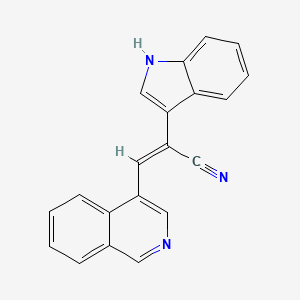
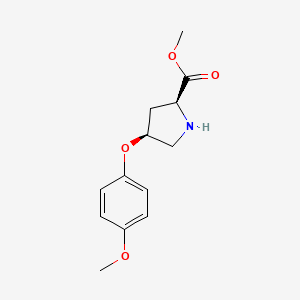
![4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11758815.png)
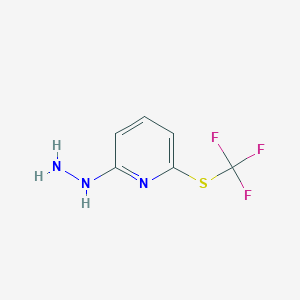
![[(3-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758820.png)


